REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3]([OH:6])[C:4]#[N:5].O[NH2:8].[Cl:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](Cl)=[O:14].C([O-])(O)=O.[Na+]>N1C=CC=CC=1>[Cl:9][C:10]1[CH:11]=[C:12]([C:13]2[O:14][N:8]=[C:4]([CH:3]([OH:6])[CH2:2][CH3:1])[N:5]=2)[CH:16]=[CH:17][CH:18]=1 |f:3.4|
|
Name
|
|
Quantity
|
9.62 g
|
Type
|
reactant
|
Smiles
|
CCC(C#N)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ON
|
Name
|
(E/Z)-N′,2-dihydroxybutanimidamide
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
8.72 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude (E/Z)-N′,2-dihydroxybutanimidamide (9.1 g, 68%)
|
Type
|
STIRRING
|
Details
|
After stirring at r.t. for 1 h the mixture
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux o.n
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=NC(=NO1)C(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.15 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |